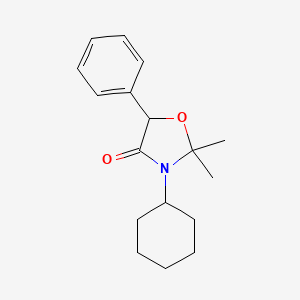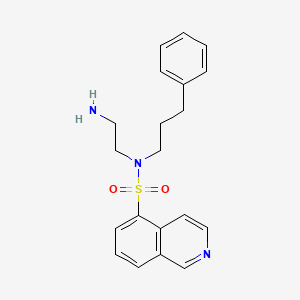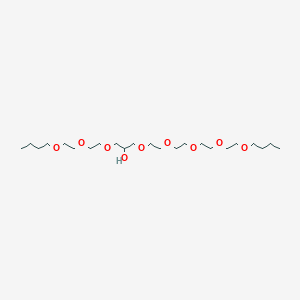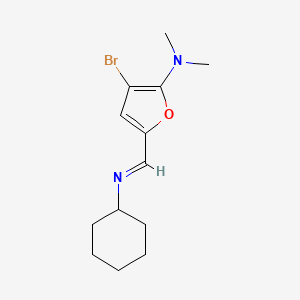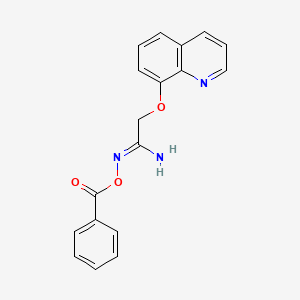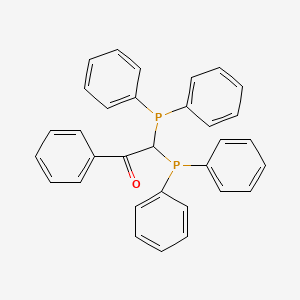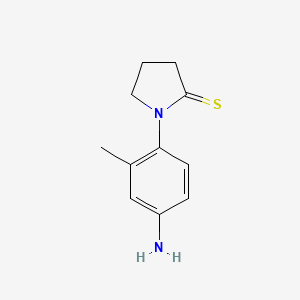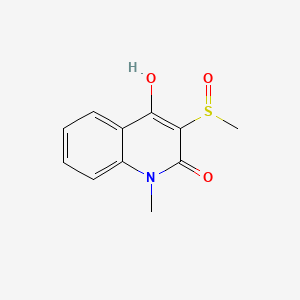![molecular formula C11H12O2 B12881522 1-[5-(But-1-yn-1-yl)-2-methylfuran-3-yl]ethan-1-one CAS No. 106345-11-3](/img/structure/B12881522.png)
1-[5-(But-1-yn-1-yl)-2-methylfuran-3-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(But-1-yn-1-yl)-2-methylfuran-3-yl)ethanone is an organic compound that belongs to the class of furan derivatives Furan derivatives are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
The synthesis of 1-(5-(But-1-yn-1-yl)-2-methylfuran-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylfuran and but-1-yne.
Reaction Conditions: The reaction typically involves the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the furan ring, followed by the addition of but-1-yne under an inert atmosphere (e.g., nitrogen or argon) to form the desired product.
Catalysts: Palladium or copper catalysts may be used to facilitate the coupling reaction between the furan ring and but-1-yne.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness.
Analyse Des Réactions Chimiques
1-(5-(But-1-yn-1-yl)-2-methylfuran-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can convert the alkyne group to an alkene or alkane.
Substitution: Electrophilic substitution reactions can occur at the furan ring, allowing for the introduction of various functional groups such as halogens (e.g., bromine or chlorine) or nitro groups (NO₂).
Addition: The alkyne group can undergo addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., HBr) to form dihaloalkanes or haloalkenes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(5-(But-1-yn-1-yl)-2-methylfuran-3-yl)ethanone has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: In biological research, furan derivatives are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may serve as a lead compound for the development of new pharmaceuticals.
Medicine: The compound’s potential medicinal properties make it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets and its efficacy in treating various diseases.
Industry: In the materials science industry, furan derivatives are used in the production of polymers, resins, and other advanced materials. This compound may contribute to the development of new materials with desirable properties.
Mécanisme D'action
The mechanism of action of 1-(5-(But-1-yn-1-yl)-2-methylfuran-3-yl)ethanone involves its interactions with molecular targets and pathways. The compound’s alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in bioconjugation and drug delivery applications. Additionally, the furan ring can undergo electrophilic aromatic substitution, allowing the compound to interact with various enzymes and receptors in biological systems.
Comparaison Avec Des Composés Similaires
1-(5-(But-1-yn-1-yl)-2-methylfuran-3-yl)ethanone can be compared with other similar compounds, such as:
2-Methylfuran: A simpler furan derivative without the alkyne group. It is used as a solvent and intermediate in organic synthesis.
5-(But-1-yn-1-yl)furan: A furan derivative with an alkyne group but lacking the methyl group. It is used in similar synthetic applications.
3-Acetyl-2-methylfuran: A furan derivative with an acetyl group at the 3-position and a methyl group at the 2-position. It is used in flavor and fragrance industries.
The uniqueness of 1-(5-(But-1-yn-1-yl)-2-methylfuran-3-yl)ethanone lies in its combination of the alkyne group, methyl group, and furan ring, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
106345-11-3 |
|---|---|
Formule moléculaire |
C11H12O2 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
1-(5-but-1-ynyl-2-methylfuran-3-yl)ethanone |
InChI |
InChI=1S/C11H12O2/c1-4-5-6-10-7-11(8(2)12)9(3)13-10/h7H,4H2,1-3H3 |
Clé InChI |
DSJMERKWHFBYEF-UHFFFAOYSA-N |
SMILES canonique |
CCC#CC1=CC(=C(O1)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


